molecular formula C16H24N2O2 B7786292 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole CAS No. 62658-85-9

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Cat. No.: B7786292
CAS No.: 62658-85-9
M. Wt: 276.37 g/mol
InChI Key: BGQHPLYSXBZMQG-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its indole structure, which is a common motif in many biologically active molecules. The presence of the hydroxy and tert-butylamino groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

The synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methylindole with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and tert-butylamino groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHPLYSXBZMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946662
Record name 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23869-98-9, 62658-85-9
Record name 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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